![molecular formula C10H11NO2 B6618824 5,6,7,8-tetrahydroquinoline-4-carboxylic acid CAS No. 854864-18-9](/img/structure/B6618824.png)
5,6,7,8-tetrahydroquinoline-4-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid (THQCA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of quinoline, an aromatic heterocyclic compound containing a nitrogen atom in an aromatic ring. THQCA is a colorless, crystalline solid that is soluble in water and organic solvents. It has a low melting point and is stable under normal conditions. THQCA has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Pharmacological Activity
A study by Smirnova et al. (1998) explored the synthesis of substituted hydrazides of 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid. This work aimed to investigate their antibacterial, anti-inflammatory, analgesic, and anticonvulsive activities. The study highlighted the potential pharmacological applications of these compounds, particularly in terms of their antimicrobial properties (Smirnova et al., 1998).
Molecular and Crystal Structures
Research conducted by Rudenko et al. (2013) focused on the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. This study provided valuable insights into the structural aspects of these compounds, which could be fundamental for their applications in various scientific fields (Rudenko et al., 2013).
Preparation and Reactions
Crossley et al. (1976) reported on the preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Their work involved the conversion of these esters into amides, nitriles, and thioamides, showcasing the chemical versatility of these compounds (Crossley et al., 1976).
properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNDNKYPJNLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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